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Executive Summary
Surugatoxin (SGTX) is a marine neurotoxin that was first identified as the causative agent of a

significant food poisoning outbreak in Japan in 1965. This technical guide provides an in-depth

overview of the history of Surugatoxin research, from its discovery following the poisoning

incidents to the elucidation of its chemical structure and complex mechanism of action. The

toxin is a potent and specific antagonist of ganglionic nicotinic acetylcholine receptors

(nAChRs), making it a valuable tool for neuroscience research and a subject of interest in drug

development. This document details the toxicological data available, outlines key experimental

protocols for its study, and visualizes its impact on neuronal signaling pathways.

History of Surugatoxin Research and Food
Poisoning Outbreaks
The 1965 Suruga Bay Food Poisoning Incident
In September 1965, a significant food poisoning outbreak occurred in the Ganyudo area of

Suruga Bay, Shizuoka Prefecture, Japan, affecting 26 individuals.[1] The source of the

poisoning was traced to the consumption of the Japanese ivory mollusk (Babylonia japonica), a

carnivorous gastropod locally consumed as sushi and sashimi.[1] Patients presented with a

range of anticholinergic symptoms, including visual and speech disorders, mydriasis (pupil
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dilation), abdominal distention, dry mouth, numbness of the lips, and constipation.[1] These

clinical manifestations were indicative of a blockade of the autonomic nervous system.

Discovery and Isolation of Surugatoxin
Following the outbreak, extensive research was undertaken to identify the toxic principle. The

toxin, named Surugatoxin after Suruga Bay, was isolated from the mid-gut digestive gland of

the toxic shellfish.[1] It was later discovered that the toxicity of the shellfish was seasonal,

primarily occurring from July to September.[1] Further research by Kosuge and colleagues

revealed that Surugatoxin and its analogues are not produced by the mollusk itself, but by a

marine bacterium belonging to the Corynebacterium genus, which bioaccumulates in the

gastropod.[1]

Structural Elucidation and Chemical Properties
The chemical structure of Surugatoxin was determined in 1972 by Kosuge and colleagues

through X-ray crystallographic analysis.[2][3] Surugatoxin is a complex molecule with the

chemical formula C₂₅H₂₆BrN₅O₁₃ and a molecular weight of 684.4 g/mol .[1] It is a colorless

crystalline substance that is insoluble in most organic solvents and has low solubility in water.

[1]

Related compounds, neosurugatoxin and prosurugatoxin, were also isolated from Babylonia

japonica.[1] Neosurugatoxin is a more potent nAChR antagonist than Surugatoxin.

Prosurugatoxin is a precursor that can be converted to Surugatoxin.[3]

Quantitative Toxicological and Pharmacological
Data
While specific LD50 values for Surugatoxin are not readily available in the reviewed literature,

a collection of quantitative data from various in vivo and in vitro studies is summarized below.

These data provide insights into the potent biological activity of Surugatoxin and its

derivatives.
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Parameter Value
Species/Syste
m

Route of
Administration

Reference

In Vivo Effective

Dose

Mydriasis & Gait

Disturbance
0.5 - 1.0 mg/kg Mouse Intravenous (i.v.) [1]

Respiratory

Depression &

Tremor

20 - 40 mg/kg Mouse
Intraperitoneal

(i.p.)
[1]

Hypotension &

Mydriasis
0.15 - 0.2 mg/kg Cat Intravenous (i.v.) [1]

Hypotension 50 nmol/kg Cat Intravenous (i.v.) [4]

Inhibition of

DMPP Response
37-50 nmol/kg Cat Intravenous (i.v.) [4]

Blockade of

Superior Cervical

Ganglion

6.2-12.3 nmol/kg Cat Intra-arterial [4]

In Vitro Activity

Dissociation

Constant (Kd) for

nAChR

58 nM (at 0.2 µM

SGTX)

Rat (Superior

Cervical

Ganglion)

N/A [1][5]

Dissociation

Constant (Kd) for

nAChR

76 nM (at 2 µM

SGTX)

Rat (Superior

Cervical

Ganglion)

N/A [1][5]

IC50

(Neosurugatoxin

vs. [³H]nicotine

binding)

69 ± 6 nM
Rat (Forebrain

Membranes)
N/A

IC50

(Neosurugatoxin

78 nM Rat (Forebrain

Membranes)

N/A
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vs. [³H]nicotine

binding)

Effective

Concentration for

Ileum

Contraction

Inhibition

12.3 nM - 1.23

µM

Guinea Pig

(Isolated Ileum)
N/A [4]

Mechanism of Action: Ganglionic Nicotinic
Acetylcholine Receptor Antagonism
Surugatoxin exerts its toxic effects by acting as a specific, reversible, and competitive

antagonist of ganglionic nicotinic acetylcholine receptors (nAChRs).[1] These receptors are

crucial for neurotransmission in the autonomic nervous system, which controls involuntary

bodily functions.

Signaling Pathway Blockade
The autonomic nervous system is comprised of sympathetic and parasympathetic branches. In

both branches, preganglionic neurons release acetylcholine (ACh) at the autonomic ganglia.

This ACh binds to nAChRs on the postganglionic neurons, leading to their depolarization and

the propagation of the nerve signal. Surugatoxin blocks these ganglionic nAChRs, thereby

interrupting the transmission of signals from the central nervous system to peripheral organs.

The symptoms observed in the 1965 food poisoning outbreak, such as mydriasis, dry mouth,

and constipation, are direct consequences of this ganglionic blockade.[1]
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Mechanism of Surugatoxin's ganglionic blockade.

Experimental Protocols
The following sections provide generalized methodologies for the study of Surugatoxin, based

on common practices for marine toxin research.
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Extraction and Isolation of Surugatoxin from Babylonia
japonica**
This protocol is a representative method for the extraction and purification of Surugatoxin from

the mid-gut glands of the Japanese ivory mollusk.
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1. Homogenize Mid-gut Glands
in Acidified Methanol

2. Centrifuge Homogenate

3. Collect Supernatant

4. Evaporate Methanol

5. Partition between n-Hexane and Water

6. Collect Aqueous Layer

7. Charcoal Column Chromatography

8. Elute with Aqueous Acetone

9. Silica Gel Chromatography

10. Elute with Chloroform-Methanol

11. Recrystallize from Acetone-Water

Pure Surugatoxin Crystals

Click to download full resolution via product page

Workflow for Surugatoxin isolation and purification.
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Methodology:

Homogenization: The mid-gut glands are homogenized in acidified methanol.

Centrifugation: The homogenate is centrifuged to pellet solid debris.

Supernatant Collection: The methanol-containing supernatant is collected.

Solvent Evaporation: The methanol is removed under reduced pressure.

Liquid-Liquid Partitioning: The resulting aqueous residue is partitioned against n-hexane to

remove lipids.

Aqueous Layer Collection: The aqueous layer containing the toxin is retained.

Charcoal Chromatography: The aqueous extract is passed through a charcoal column.

Elution: The column is washed, and the toxin is eluted with a gradient of aqueous acetone.

Silica Gel Chromatography: The active fractions are pooled, concentrated, and subjected to

silica gel chromatography.

Gradient Elution: Elution is performed with a chloroform-methanol gradient.

Recrystallization: The purified Surugatoxin is recrystallized from an acetone-water mixture

to yield pure crystals.

Mouse Bioassay for Surugatoxin Toxicity
This generalized protocol describes a mouse bioassay to determine the toxicity of Surugatoxin
extracts.

Methodology:

Animal Model: Male ICR mice (e.g., 18-20 g body weight) are used.

Toxin Preparation: Purified Surugatoxin is dissolved in physiological saline.
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Dose Administration: A range of doses are administered to groups of mice via intraperitoneal

(i.p.) injection.

Observation: Mice are observed for clinical signs of toxicity, including mydriasis, gait

disturbances, respiratory distress, and lethality over a 24-hour period.

Data Analysis: The dose that is lethal to 50% of the mice (LD50) can be calculated using

appropriate statistical methods.

In Vitro Nicotinic Acetylcholine Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of Surugatoxin for

nAChRs.

1. Prepare Rat Forebrain
Membrane Homogenate

2. Incubate Membranes with
[³H]-Nicotine and Surugatoxin

3. Rapid Filtration through
Glass Fiber Filters

4. Wash Filters to Remove
Unbound Ligands

5. Measure Radioactivity of Filters
(Liquid Scintillation Counting)

6. Calculate IC50 and Ki values
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Click to download full resolution via product page

Workflow for nAChR competitive binding assay.

Methodology:

Membrane Preparation: A crude membrane fraction is prepared from rat forebrain tissue,

which is rich in nAChRs.

Incubation: The membrane preparation is incubated with a fixed concentration of a

radiolabeled nAChR agonist (e.g., [³H]-nicotine) and varying concentrations of Surugatoxin.

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap

the membrane-bound radioligand.

Washing: The filters are washed to remove any unbound radioligand.

Radioactivity Measurement: The amount of radioactivity trapped on the filters is quantified

using liquid scintillation counting.

Data Analysis: The concentration of Surugatoxin that inhibits 50% of the specific binding of

the radioligand (IC50) is determined. This can be used to calculate the inhibitory constant

(Ki), which reflects the affinity of Surugatoxin for the receptor.

Conclusion and Future Directions
Surugatoxin remains a molecule of significant interest due to its specific and potent

antagonism of ganglionic nAChRs. Its discovery was a direct result of a public health crisis, and

subsequent research has provided valuable insights into the functioning of the autonomic

nervous system. While the decline in toxic shellfish from Suruga Bay has made the natural

toxin less accessible, its complex structure and unique mode of action continue to inspire

synthetic chemistry efforts and pharmacological research.[1] Further investigation into the

specific subtypes of nAChRs targeted by Surugatoxin and the development of synthetic

analogues could lead to the creation of novel therapeutic agents for a variety of conditions

involving dysregulation of the autonomic nervous system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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